4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)
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Overview
Description
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) is a complex organic compound that features a biphenyl core with two thiazole rings attached at the 4 and 4’ positions. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole rings contribute to the compound’s unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) typically involves the reaction of biphenyl derivatives with thiazole precursors. One common method includes the use of 4,4’-dibromobiphenyl and 2-aminothiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to facilitate the coupling of the thiazole rings to the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Scientific Research Applications
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) involves its interaction with various molecular targets and pathways. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its ability to intercalate with DNA can contribute to its anticancer properties by disrupting the replication process.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4,4’-Dibromobiphenyl: A precursor used in the synthesis of the compound.
Thiazole: The parent compound of the thiazole ring system.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) is unique due to the presence of both biphenyl and thiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S2/c19-17-21-15(9-23-17)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16-10-24-18(20)22-16/h1-10H,(H2,19,21)(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKOGNMJJYSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CSC(=N3)N)C4=CSC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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